![molecular formula C23H17NO4 B12610265 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid CAS No. 649773-77-3](/img/structure/B12610265.png)
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylethynyl group attached to a phenoxyacetamido moiety, which is further connected to a benzoic acid core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Phenylethynylbenzene: This step involves the coupling of phenylacetylene with a halobenzene derivative using a palladium-catalyzed Sonogashira coupling reaction.
Synthesis of Phenoxyacetic Acid Derivative: The phenylethynylbenzene is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.
Amidation Reaction: The phenoxyacetic acid derivative is then subjected to an amidation reaction with 2-aminobenzoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while reduction can yield phenylethylamine derivatives.
Scientific Research Applications
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, modulating their activity. The phenoxyacetamido moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function. The benzoic acid core can participate in various biochemical pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid Derivatives: Compounds such as 2-(4-phenoxyphenyl)acetic acid share structural similarities with 3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid.
Phenylethynyl Derivatives: Compounds like 4-phenylethynylbenzoic acid also share structural features with the target compound.
Uniqueness
This compound is unique due to the combination of its phenylethynyl, phenoxyacetamido, and benzoic acid moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Biological Activity
3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and notable biological effects, supported by relevant research findings and data.
Structural Characteristics
The molecular formula of this compound is C₁₉H₁₅NO₄. Its structure features a benzoic acid core linked to an acetamido group and a phenylethynyl substituent. This unique combination of functional groups may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple organic reactions, including:
- Formation of the benzoic acid derivative.
- Introduction of the acetamido group.
- Coupling with the phenylethynyl moiety.
These steps can be adapted based on specific laboratory conditions and reagents.
Biological Activity
Research into the biological activity of this compound is limited but suggests potential pharmacological properties akin to those observed in structurally similar compounds.
Potential Pharmacological Properties
- Anti-inflammatory Activity : Compounds with benzoic acid derivatives are often associated with anti-inflammatory effects. Studies indicate that such compounds may inhibit pathways involved in inflammation and pain perception.
- Antioxidant Effects : The presence of phenolic groups in the structure could confer antioxidant properties, which are beneficial in mitigating oxidative stress in biological systems .
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may exhibit antimicrobial properties as well .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
This compound | C₁₉H₁₅NO₄ | Contains phenylethynyl; potential anti-inflammatory effects |
4-(2-Phenylethynyl)benzoic acid | C₁₄H₁₂O₂ | Known for its role in plant growth regulation |
2-Amino-3-benzoylbenzoic acid | C₁₅H₁₃NO₂ | Primarily studied for anti-inflammatory properties |
Case Studies and Research Findings
- Anti-inflammatory Studies : A study investigating similar benzoic acid derivatives demonstrated significant inhibition of inflammatory markers in vitro, suggesting that compounds like this compound could have therapeutic applications in treating inflammatory diseases .
- Antioxidant Activity : Research has indicated that phenolic compounds can scavenge free radicals, leading to reduced oxidative stress. This activity is crucial for preventing cellular damage and related diseases .
- Microbial Efficacy : In vitro tests on structurally related compounds have shown promising results against bacterial strains, indicating that this compound may also possess antimicrobial properties .
Properties
CAS No. |
649773-77-3 |
---|---|
Molecular Formula |
C23H17NO4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[[2-[4-(2-phenylethynyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C23H17NO4/c25-22(24-20-8-4-7-19(15-20)23(26)27)16-28-21-13-11-18(12-14-21)10-9-17-5-2-1-3-6-17/h1-8,11-15H,16H2,(H,24,25)(H,26,27) |
InChI Key |
GVFZALLJJHXMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.